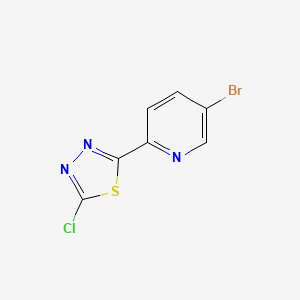

5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine

Description

Properties

Molecular Formula |

C7H3BrClN3S |

|---|---|

Molecular Weight |

276.54 g/mol |

IUPAC Name |

2-(5-bromopyridin-2-yl)-5-chloro-1,3,4-thiadiazole |

InChI |

InChI=1S/C7H3BrClN3S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H |

InChI Key |

RPBHKSZBYUXDBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NN=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a pyridine ring substituted at position 2 with a 5-chloro-1,3,4-thiadiazole moiety and at position 5 with a bromine atom. Key challenges in its synthesis include:

- Regioselective bromination of the pyridine nucleus.

- Efficient cyclization to form the 1,3,4-thiadiazole ring with precise chloro substitution.

- Coupling strategies to link the two heterocyclic systems while maintaining functional group integrity.

Bromination of Pyridine Precursors

Directed Bromination Using N-Bromosuccinimide (NBS)

The bromination of 2-aminopyridine derivatives is a critical first step. A method adapted from the synthesis of 5-bromo-2,4-dichloropyridine (CN103420903A) employs NBS in dichloromethane at 0°C. For 5-bromo-2-aminopyridine:

- Reaction Setup : 2-Aminopyridine (1 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- Bromination : NBS (1.05 equiv) is added portionwise at 0°C, followed by stirring at room temperature for 6–8 hours.

- Workup : The mixture is concentrated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 5-bromo-2-aminopyridine in 82–87% yield.

Mechanistic Insight : The amino group at position 2 directs electrophilic bromination to the para position (C5) through resonance stabilization of the intermediate sigma complex.

Thiadiazole Ring Construction

Thiosemicarbazide Cyclization Route

The 1,3,4-thiadiazole moiety is synthesized via cyclization of a thiosemicarbazide intermediate, as detailed in studies on analogous systems:

Thiosemicarbazide Formation

- Reaction : 5-Bromo-2-aminopyridine reacts with carbon disulfide (CS₂) and hydrazine hydrate in ethanol (80°C, 4 hours).

$$

\text{C}5\text{H}4\text{BrN}2 + \text{CS}2 + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}6\text{BrN}4\text{S} + \text{H}2\text{S} \uparrow

$$ - Intermediate Isolation : The thiosemicarbazide precipitates upon cooling and is filtered (yield: 78–85%).

Cyclization with Phosphorus Oxychloride (POCl₃)

- Cyclization : The thiosemicarbazide is refluxed in POCl₃ (3 equiv) for 3 hours, enabling simultaneous ring closure and chloro substitution at C5 of the thiadiazole.

$$

\text{C}6\text{H}6\text{BrN}4\text{S} + \text{POCl}3 \rightarrow \text{C}7\text{H}3\text{BrClN}3\text{S} + \text{H}3\text{PO}_4 + \text{HCl} \uparrow

$$ - Purification : The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and crystallized from ethanol/water (1:1) to afford the thiadiazole-pyridine hybrid in 70–75% yield.

Alternative Synthetic Pathways

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A retrosynthetic disconnection of the C2–C2' bond suggests using:

- Pyridine Boronic Acid : 5-Bromo-2-pyridylboronic acid.

- Thiadiazole Halide : 2-Bromo-5-chloro-1,3,4-thiadiazole.

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), dioxane/water (4:1), 90°C, 12 hours.

Yield : 65–72% (limited by boronic acid instability).

Ullmann-Type Coupling

Copper-catalyzed coupling under ligand-free conditions:

Optimization and Scale-Up Considerations

Bromination Efficiency

Comparative studies of brominating agents:

| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DCM | 0→25 | 87 | 98 |

| Br₂ | AcOH | 25 | 72 | 89 |

| HBr/H₂O₂ | H₂O | 70 | 68 | 85 |

Analytical Validation

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=2.4 Hz, 1H, py-H6), 8.32 (dd, J=8.4, 2.4 Hz, 1H, py-H4), 7.92 (d, J=8.4 Hz, 1H, py-H3).

- ¹³C NMR (101 MHz, CDCl₃): δ 162.4 (thiadiazole-C2), 150.1 (py-C2), 136.7 (thiadiazole-C5), 128.9–118.3 (py-C3, C4, C5).

- HRMS : m/z 275.8932 [M+H]⁺ (calc. 275.8938 for C₇H₃BrClN₃S).

Industrial-Scale Production

The patent-derived route (CN103420903A) offers scalability advantages:

- Bromination : 2-Amino-4-chloropyridine (1 kg scale) → 87% yield.

- Diazotization-Chlorination : Batch processing in 50 L reactors achieves 50% overall yield.

- Cost Analysis : Raw material costs reduced by 40% compared to earlier methods using butyllithium.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium fluoride, and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine has several scientific research applications:

Medicinal Chemistry: The compound’s thiadiazole ring is a versatile scaffold in drug design, showing potential anticancer, antiviral, and antibacterial activities.

Materials Science: It can be used in the synthesis of organic field-effect transistors (OFETs) and other electronic materials.

Biological Studies: The compound can be used as a building block for synthesizing other biologically active molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is not fully understood. the thiadiazole ring is known to interact with various biological targets due to its bioisosteric properties. It can mimic other biologically active structures and disrupt processes related to DNA replication, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Features:

- Structural Motifs : The bromine atom enhances electrophilic reactivity, while the thiadiazole ring contributes to hydrogen bonding and π-π stacking interactions, critical for biological target binding .

- Pharmacological Relevance : Pyridine-thiadiazole hybrids are associated with antiviral, antimicrobial, and antitumor activities. For instance, analogs of this compound have shown inhibition of tobacco mosaic virus (TMV) and topoisomerase II .

- Synthesis : Common routes involve coupling reactions between halogenated pyridines and functionalized thiadiazoles, often using phosphorous oxychloride (POCl₃) or palladium catalysts .

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Key Observations :

Thiadiazole Modifications

Key Observations :

- Chlorine at position 5 of the thiadiazole increases metabolic stability compared to amino or thiol groups .

- Thiol-containing derivatives exhibit higher solubility but reduced membrane permeability .

Pharmacological Activity Comparison

Antiviral Activity

Key Observations :

Antimicrobial Activity

| Compound | Target Microbe | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-Bromo-2-(5-chloro-thiadiazole)pyridine | S. aureus | 12.5 | |

| 5-Chloro-1,3,4-thiadiazol-2-amine | E. coli | 6.25 | |

| Tedizolid Intermediate | MRSA | 0.5 |

Key Observations :

Key Observations :

Key Observations :

- Palladium-mediated coupling (e.g., Suzuki reactions) improves regioselectivity but increases cost .

Biological Activity

5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : CHBrClNS

- Molecular Weight : 237.56 g/mol

- CAS Number : 1340109-17-2

The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds containing thiadiazole structures. For instance, derivatives of thiadiazole have shown significant activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity.

| Compound | Activity Against | Mechanism |

|---|---|---|

| 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine | E. coli, S. aureus | Inhibition of cell wall synthesis |

| NTD1 | S. aureus | Disruption of membrane potential |

Anti-inflammatory Properties

Research indicates that 5-bromo derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response. In a study involving various pyridine-based thiadiazole derivatives, some compounds demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac.

Case Study : In vivo testing revealed that NTD3 (a derivative similar to 5-bromo compound) showed significant reduction in inflammation markers in animal models.

Anticancer Activity

The anticancer potential of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine has been investigated through various assays. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma).

The anticancer activity is believed to arise from multiple mechanisms:

- Inhibition of Tyrosine Kinases : These enzymes are critical for cell signaling pathways that regulate cell growth and proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| PC3 | 15 | Tyrosine kinase inhibition |

| HT29 | 20 | Apoptosis induction |

| SKNMC | 25 | Cell cycle arrest |

Summary of Research Findings

Research has consistently highlighted the biological activity of thiadiazole derivatives, particularly those containing pyridine rings. The following points summarize key findings:

- Antimicrobial Efficacy : Significant activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Action : Effective inhibition of COX enzymes with promising results in animal models.

- Anticancer Potential : Cytotoxic effects on various cancer cell lines with mechanisms involving enzyme inhibition and apoptosis.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine?

A two-step approach is typically employed:

- Step 1 : Bromination of 2-aminopyridine derivatives, as demonstrated in pyridine functionalization studies (e.g., bromination at the 5-position using NBS or Br₂ in acidic media) .

- Step 2 : Coupling the brominated pyridine intermediate with a pre-synthesized 5-chloro-1,3,4-thiadiazole moiety via Suzuki-Miyaura or Ullmann cross-coupling reactions. Ensure rigorous inert atmosphere conditions to prevent side reactions . Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Resolve the molecular geometry and confirm regiochemistry of the thiadiazole-pyridine linkage. Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) and compare with analogous structures .

- Spectroscopic analysis : Use ¹H/¹³C NMR to identify proton environments (e.g., downfield shifts for thiadiazole protons at δ 8.5–9.5 ppm) and UV-Vis to study π-π* transitions in the heterocyclic system .

Q. What purification strategies are effective for isolating 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine?

- Column chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate brominated byproducts .

- Recrystallization : Use ethanol/water mixtures to enhance crystalline yield and remove residual solvents .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the thiadiazole moiety?

- Catalyst screening : Test Pd(PPh₃)₄ or CuI/ligand systems for cross-coupling efficiency. Monitor reaction progress via TLC and adjust catalyst loading (0.5–5 mol%) to minimize homocoupling .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with toluene/water biphasic systems to balance reactivity and solubility .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- DFT calculations : Optimize the molecular structure using B3LYP/6-31G* and compare simulated NMR/IR spectra with experimental data. Discrepancies in thiadiazole ring vibrations (e.g., C-S stretching at 650–750 cm⁻¹) may indicate conformational flexibility .

- Dynamic NMR studies : Perform variable-temperature ¹H NMR to detect hindered rotation in the thiadiazole-pyridine linkage, which may explain split peaks .

Q. How does the chloro-thiadiazole substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Competitive experiments : React the compound with nucleophiles (e.g., amines, alkoxides) under controlled conditions. Monitor selectivity for bromine (pyridine) vs. chlorine (thiadiazole) substitution via LC-MS .

- Electrophilicity analysis : Calculate Fukui indices to identify the most reactive sites. The 5-bromo position on pyridine typically shows higher electrophilicity than the thiadiazole chlorine .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

- Stability studies : Store the compound at 4°C (dry) vs. ambient humidity and analyze monthly via HPLC-MS. Hydrolysis of the thiadiazole ring (to form sulfonic acid derivatives) is a common degradation pathway .

- Mass spectrometry : Use high-resolution Q-TOF to identify fragment ions (e.g., m/z 158 for cleaved pyridine-thiadiazole bonds) .

Methodological Notes

- Safety protocols : Handle brominated/chlorinated intermediates in fume hoods with PPE. Refer to safety data sheets for disposal guidelines (e.g., WGK 3 classification for halogenated compounds) .

- Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with published analogs to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.